
5-Bromoisoquinoline
Overview
Description
5-Bromoisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H6BrN. It is a derivative of isoquinoline, where a bromine atom is substituted at the fifth position of the isoquinoline ring. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties .
Mechanism of Action
Target of Action
5-Bromoisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound . Isoquinolines are fusion products of a benzene ring and a pyridine nucleus It’s known to be used as a starting material in palladium-catalyzed aminomethylation and amination reactions .
Mode of Action
This interaction could be the basis for its use in palladium-catalyzed aminomethylation and amination reactions .
Biochemical Pathways
Given its use in aminomethylation and amination reactions , it can be inferred that it may play a role in modifying amino groups in biochemical pathways.
Result of Action
Its use in aminomethylation and amination reactions suggests that it may have the ability to modify amino groups, which could potentially lead to changes at the molecular and cellular levels .
Action Environment
For instance, the synthesis of isoquinolin-5-yl-5-boronic acid from this compound is carried out in a solution of n-BuLi in THF, cooled to -78°C , suggesting that low temperatures may be necessary for certain reactions involving this compound.
Biochemical Analysis
Biochemical Properties
It is known that it can participate in various chemical reactions due to its bromine atom, which can be replaced by other groups in nucleophilic substitution reactions .
Molecular Mechanism
It is known to be used as a starting material in palladium-catalyzed aminomethylation and amination reactions , but the exact mechanism of these reactions and how 5-Bromoisoquinoline interacts with other molecules at the molecular level is not clear.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoquinoline typically involves the bromination of isoquinoline. One common method is as follows :
Bromination with N-Bromosuccinimide (NBS):
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromoisoquinoline undergoes various chemical reactions, including:
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Substitution Reactions
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Oxidation and Reduction Reactions
Reagents: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
Major Products Formed
The major products formed from these reactions include substituted isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Pharmaceutical Applications
5-Bromoisoquinoline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives, such as 5-bromo-8-nitroisoquinoline, are particularly important in drug development due to their biological activity.
- Anticancer Agents : Research has indicated that bromoisoquinoline derivatives exhibit anticancer properties. For instance, compounds derived from this compound have been explored for their potential to inhibit cancer cell proliferation and induce apoptosis in specific cancer types .
- Antimicrobial Activity : Several studies have reported the antimicrobial properties of bromoisoquinoline derivatives, suggesting their utility in developing new antibiotics or antifungal agents .
- Neuroprotective Effects : There is emerging evidence that this compound and its derivatives may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's .
Organic Synthesis
In organic synthesis, this compound is utilized as a building block for various chemical reactions:
- Palladium-Catalyzed Reactions : It is employed in palladium-catalyzed aminomethylation and amination reactions, facilitating the formation of primary arylamines from aryl halides . This application is significant for synthesizing complex organic molecules.
- Synthesis of Fluorescent Dyes : The compound is also used in synthesizing fluorescent materials, which are essential in various applications including biological imaging and sensors .
Material Science
Beyond pharmaceuticals, this compound finds applications in material science:
- Fluorescent Materials : The compound contributes to developing fluorescent dyes and materials, which are critical for applications in optoelectronics and display technologies .
- Polymer Chemistry : Its derivatives may be incorporated into polymers to enhance specific properties such as thermal stability or optical characteristics .
Case Study 1: Synthesis of Anticancer Compounds
A study focused on synthesizing a series of this compound derivatives revealed that certain modifications led to enhanced anticancer activity against specific cell lines. The research highlighted structure-activity relationships that could guide future drug design efforts.
Case Study 2: Development of Antimicrobial Agents
Research on the antimicrobial efficacy of bromoisoquinoline derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The findings suggest potential pathways for developing new antibiotics amid rising resistance issues.
Comparison with Similar Compounds
Similar Compounds
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5-Bromoquinoline
- Similar structure but with a bromine atom substituted at the fifth position of the quinoline ring.
- Used in similar synthetic applications and has comparable chemical properties .
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6-Bromoisoquinoline
- Bromine atom substituted at the sixth position of the isoquinoline ring.
- Exhibits different reactivity and applications due to the position of the bromine atom .
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4-Bromoisoquinoline
- Bromine atom substituted at the fourth position of the isoquinoline ring.
- Used in different synthetic routes and has distinct chemical properties .
Uniqueness of 5-Bromoisoquinoline
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromine atom at the fifth position allows for selective reactions and the formation of specific derivatives that are valuable in pharmaceutical and chemical research .
Biological Activity
5-Bromoisoquinoline (5-BrIQ) is a heterocyclic aromatic compound characterized by its molecular formula C₉H₆BrN and a CAS number of 34784-04-8. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anticancer, antibacterial, and other therapeutic properties. This article presents a comprehensive overview of the biological activity of this compound, summarizing key findings from recent studies, structural comparisons, and potential applications.
Chemical Structure and Properties
This compound features a bromine atom at the fifth position of the isoquinoline ring. This substitution significantly influences its reactivity and biological properties. The compound is a white crystalline solid with a melting point of 83-87 °C. Its structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits various biological activities. Below are some notable findings:
- Anticancer Activity : Several studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown significant inhibitory effects against various cancer cell lines, with IC50 values indicating potent activity. One study reported that certain derivatives exhibited IC50 values as low as 0.59 µM against specific cancer cell lines .
- Antibacterial and Antifungal Properties : this compound has also been evaluated for its antibacterial and antifungal activities. It has shown effective inhibition against pathogens such as Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) reported at 64.0 μg/mL .
- Mechanism of Action : The mechanism underlying the biological activity of this compound is not fully understood; however, its structural similarity to other bioactive compounds suggests potential interactions with key molecular targets such as NADPH-dependent quinone oxidoreductase (NQO1), which is involved in cellular redox processes .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in determining its biological activity. A comparative analysis with related compounds provides insight into how modifications can influence efficacy:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Isoquinoline | Parent Compound | Basic structure without substitution |
5-Chloroisoquinoline | Halogenated Derivative | Similar reactivity but with chlorine |
6-Bromoisoquinoline | Isomer | Different substitution pattern |
5-Bromo-8-nitroisoquinoline | Nitro Derivative | Enhanced biological activity |
The presence of the bromine atom enhances electrophilic characteristics, allowing for diverse functionalization opportunities that are crucial for drug design and synthesis.
Case Studies
- Anticancer Activity : A study focused on synthesizing derivatives of this compound to evaluate their anticancer properties against various cell lines, including MDA-MB-231 and A549. Results indicated that specific substitutions at the C-7 position could enhance activity, with some derivatives showing improved efficacy compared to the parent compound .
- Antibacterial Efficacy : Research highlighted the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .
- Neuroprotective Effects : Emerging studies suggest that this compound may exhibit neuroprotective properties, potentially through modulation of neuroinflammatory pathways, although further research is needed to elucidate these mechanisms .
Properties
IUPAC Name |
5-bromoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJZJGYYTFQQBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353035 | |
Record name | 5-Bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34784-04-8 | |
Record name | 5-Bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for 5-Bromoisoquinoline?
A1: this compound has the molecular formula C9H6BrN and a molecular weight of 208.05 g/mol. Spectroscopic data, including FTIR, FT-Raman, and UV-visible spectra, along with detailed vibrational assignments, can be found in a study by []. This study also provides insights into the electronic structure and charge transfer characteristics of the molecule.
Q2: How is this compound typically synthesized?
A2: this compound can be synthesized through several methods:
- Direct Bromination: Isoquinoline can be regioselectively brominated at the 5-position using N-bromosuccinimide (NBS) in concentrated sulfuric acid or N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid [, , ]. This method offers a direct route but requires careful control of reaction conditions to ensure selectivity.
- From 6-Methoxyisoquinoline: A multi-step synthesis starting from 3-methoxybenzaldehyde ultimately yields 6-methoxyisoquinoline-5-carbonitrile. This intermediate can be further modified to obtain this compound [].
Q3: Can this compound be used in cross-coupling reactions?
A3: Yes, this compound is a valuable substrate for palladium-catalyzed Suzuki cross-coupling reactions. It can be converted to the corresponding boronic acid via halogen-metal exchange and subsequently coupled with various haloheteroarylamines to yield diverse heteroarylamine derivatives []. This methodology allows for the efficient synthesis of complex molecules incorporating the isoquinoline scaffold.
Q4: How does the structure of this compound influence its properties in metal complexes?
A4: In a study focusing on trinuclear ruthenium complexes, incorporating this compound as a ligand ([Ru3O(CH3COO)6(5-briq)3]PF6) resulted in interesting electronic properties []. The planar structure of the complex, confirmed by X-ray diffraction, highlights the ability of the azanaphthalene ligand to extend the electronic π-system of the [Ru3O] core. Spectroscopic and electrochemical analyses further confirmed this extended π-system and enhanced electronic delocalization, influencing the overall properties of the complex.
Q5: Are there any applications of this compound in medicinal chemistry?
A5: While this compound itself might not be the final biologically active compound, it serves as a crucial building block in synthesizing more complex molecules with potential pharmaceutical applications. For instance, it was used as a starting material in the synthesis of SPD 502, a competitive AMPA receptor antagonist []. This highlights its versatility as a synthetic intermediate for exploring new therapeutic agents.
Q6: Has the environmental impact of this compound been studied?
A6: While the provided research papers don't specifically address the environmental impact and degradation of this compound, it's essential to consider these aspects for any chemical compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative impacts.
Q7: What analytical methods are used to characterize and quantify this compound?
A7: Various analytical techniques are employed to characterize and quantify this compound. These include:
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